8-Methyl-2-oxo-1-oxaspiro[4.5]decane-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Methyl-2-oxo-1-oxaspiro[45]decane-4-carboxylic acid is a spiro compound characterized by a unique bicyclic structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methyl-2-oxo-1-oxaspiro[4.5]decane-4-carboxylic acid typically involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane . This reaction is carried out under controlled conditions to ensure the formation of the desired spiro compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented. the synthesis process can be scaled up using standard organic synthesis techniques, ensuring the availability of the compound for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
8-Methyl-2-oxo-1-oxaspiro[4.5]decane-4-carboxylic acid undergoes several types of chemical reactions, including:
Decarboxylation: The compound can undergo decarboxylation at elevated temperatures, resulting in the formation of a decarboxylated product.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Decarboxylation: This reaction typically requires high temperatures (455.6 to 498.9 K) and is first-order and homogeneous.
Substitution: Various reagents can be used depending on the desired substitution, including halides and nucleophiles.
Major Products Formed
Decarboxylation: The major product is a decarboxylated derivative of the original compound.
Substitution: The products vary depending on the substituents introduced during the reaction.
Wissenschaftliche Forschungsanwendungen
8-Methyl-2-oxo-1-oxaspiro[4.5]decane-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the production of various chemical products and intermediates.
Wirkmechanismus
The mechanism of action of 8-Methyl-2-oxo-1-oxaspiro[4.5]decane-4-carboxylic acid involves its interaction with specific molecular targets. The compound’s structure allows it to engage in various biochemical pathways, potentially leading to therapeutic effects. The exact molecular targets and pathways are still under investigation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Oxo-1-oxaspiro[4.5]decane-4-carboxylic acid
- 8-Oxaspiro[4.5]decane-1-carboxylic acid
- Ethyl 2-oxo-4-cyano-1-oxaspiro[4.5]decane-3-carboxylate
Uniqueness
8-Methyl-2-oxo-1-oxaspiro[4.5]decane-4-carboxylic acid is unique due to its specific methyl substitution, which can influence its chemical reactivity and biological activity. This distinguishes it from other similar spiro compounds and makes it a valuable subject for further research.
Eigenschaften
CAS-Nummer |
62359-76-6 |
---|---|
Molekularformel |
C11H16O4 |
Molekulargewicht |
212.24 g/mol |
IUPAC-Name |
8-methyl-2-oxo-1-oxaspiro[4.5]decane-4-carboxylic acid |
InChI |
InChI=1S/C11H16O4/c1-7-2-4-11(5-3-7)8(10(13)14)6-9(12)15-11/h7-8H,2-6H2,1H3,(H,13,14) |
InChI-Schlüssel |
QJKIRKRXBJCATR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCC2(CC1)C(CC(=O)O2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.